1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
CAS No.: 870679-59-7
Cat. No.: VC2043539
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one - 870679-59-7](/images/structure/VC2043539.png)
Specification
CAS No. | 870679-59-7 |
---|---|
Molecular Formula | C11H13NO |
Molecular Weight | 175.23 g/mol |
IUPAC Name | 1-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
Standard InChI | InChI=1S/C11H13NO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7,12H2 |
Standard InChI Key | VNZOYEIMPFFVOO-UHFFFAOYSA-N |
SMILES | C1CCC(=O)C2=C(C1)C(=CC=C2)N |
Canonical SMILES | C1CCC(=O)C2=C(C1)C(=CC=C2)N |
Introduction
Chemical Properties and Structure
Identification and Basic Information
1-Amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a complex organic compound with several identifying characteristics that define its chemical identity and properties. The compound is registered with CAS number 870679-59-7 and MDL number MFCD09038078 . Its molecular formula is C₁₁H₁₃NO, corresponding to a molecular weight of 175.23 g/mol . The IUPAC name for this compound is 1-amino-6,7,8,9-tetrahydro-5h-benzoannulen-5-one, though it is also known by several synonyms including 1-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one .
Other important identifiers include its DSSTox Substance ID (DTXSID90468857) and Wikidata reference (Q82296309), which facilitate database cross-referencing for research purposes . The compound's InChI Key is VNZOYEIMPFFVOO-UHFFFAOYSA-N, while its SMILES notation is NC1=CC=CC2=C1CCCCC2=O, providing standardized representations of its molecular structure .
Structural Characteristics
The molecular structure of 1-amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one features a benzene ring fused with a seven-membered carbocyclic ring that contains a ketone functional group at position 5. The compound's distinguishing structural feature is the amino group (-NH₂) positioned at carbon 1 of the benzene ring . This arrangement gives the molecule its unique chemical and potentially biological properties.
The positioning of the amino group is particularly significant as it differentiates this compound from its isomers, such as 2-amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS: 3470-55-1) and 7-amino-5,6,7,9-tetrahydro-benzoannulen-8-one, which have different chemical behaviors and potential applications . The amino group at position 1 likely influences the compound's reactivity patterns, solubility characteristics, and potential interactions with biological systems.
The seven-membered ring portion of the molecule exists in a partially saturated state, with four sp³ hybridized carbons at positions 6, 7, 8, and 9, contributing to the conformational flexibility of the molecule . This structural arrangement creates a unique electronic distribution that influences the compound's chemical behavior and interactions with other molecules.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 1-amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one typically follows established organic chemistry methodologies, with the primary approach involving the reduction of a nitro precursor. Specifically, 1-nitro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one can be reduced to form the desired amino derivative. This reduction process is a critical step in the synthetic pathway and requires careful control of reaction conditions to achieve high yields and purity.
The synthesis of this compound demonstrates the application of classical aromatic substitution and functional group interconversion techniques in organic chemistry. The starting materials and specific reagents used in the synthesis may vary depending on the laboratory setting and available resources, but the general principle of nitro group reduction remains central to the preparation of this amino-ketone compound.
Laboratory Preparation Considerations
When preparing 1-amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one in a laboratory setting, several factors must be considered to ensure successful synthesis and isolation of the pure compound. Temperature control, solvent selection, reaction time, and purification methods are all critical parameters that need to be optimized for efficient synthesis.
The reduction of the nitro precursor to the amino group can be accomplished using various reducing agents, such as metal/acid combinations (e.g., Fe/HCl, Zn/HCl), catalytic hydrogenation (H₂ with Pd/C, Pt, or Ni catalysts), or hydride reducing agents (e.g., NaBH₄, LiAlH₄ with appropriate modifications to preserve the ketone functionality). The choice of reduction method depends on the scale of synthesis, available equipment, and compatibility with other functional groups present in the molecule.
Purification techniques may include recrystallization, column chromatography, or other appropriate methods to obtain the compound with the desired purity level, typically 95% or higher as indicated in commercial preparations .
Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 5.7068 mL | 28.5339 mL | 57.0679 mL |
5 mM | 1.1414 mL | 5.7068 mL | 11.4136 mL |
10 mM | 0.5707 mL | 2.8534 mL | 5.7068 mL |
This table indicates the volume of solvent required to achieve the desired molar concentration when using specific weights of the compound . Proper preparation of stock solutions is essential for ensuring accurate concentrations in experimental work, particularly for biological testing or chemical reactions where precise dosing is required.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume